molecular formula C30H40O7 B15144555 27-O-acetyl-withaferin A

27-O-acetyl-withaferin A

Cat. No.: B15144555
M. Wt: 512.6 g/mol
InChI Key: ARTYOOFBEGPUAU-NSXHFEBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 27-O-acetyl-withaferin A typically involves the isolation and purification of the compound from Withania somnifera. Researchers have developed more efficient synthetic routes to produce this compound. The synthetic routes often involve acetylation reactions where withaferin A is treated with acetic anhydride in the presence of a catalyst to yield this compound .

Chemical Reactions Analysis

27-O-acetyl-withaferin A undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

27-O-acetyl-withaferin A has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other withanolides and related compounds.

    Biology: The compound is studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.

    Medicine: this compound exhibits promising anticancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.

    Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of 27-O-acetyl-withaferin A involves multiple molecular targets and pathways:

Comparison with Similar Compounds

27-O-acetyl-withaferin A is compared with other similar compounds, such as withaferin A and withanolide D. These compounds share a similar steroidal lactone structure but differ in their functional groups and biological activities. For example:

    Withaferin A: Known for its potent anticancer and anti-inflammatory properties, withaferin A is the most studied withanolide.

    Withanolide D: This compound exhibits dual heat-shock-inducing and anticancer activities, making it a valuable candidate for cancer therapy.

The uniqueness of this compound lies in its specific acetylation at the 27th position, which may enhance its biological activity and stability compared to other withanolides .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

[(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methyl acetate

InChI

InChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1

InChI Key

ARTYOOFBEGPUAU-NSXHFEBNSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C

Origin of Product

United States

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